Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13619988
InChI: InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
SMILES: COC(=O)CC(C1=CC=C(C=C1)Cl)O
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC13619988

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name methyl 3-(4-chlorophenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
Standard InChI Key HYAGWYXMFMLVGK-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC=C(C=C1)Cl)O
Canonical SMILES COC(=O)CC(C1=CC=C(C=C1)Cl)O

Introduction

Chemical Structure and Stereochemical Features

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate (molecular formula: C10H11ClO3\text{C}_{10}\text{H}_{11}\text{ClO}_3) features a propanoate backbone substituted with a hydroxyl group at the β-carbon and a 4-chlorophenyl group at the α-position. The methyl ester group at the terminal carboxylate enhances solubility in organic solvents, while the chlorophenyl moiety contributes to steric and electronic effects that influence reactivity and biological interactions .

The compound’s stereochemistry is defined by the configuration of the hydroxyl group at the β-carbon. As reported in asymmetric bioreduction studies, the (S)-enantiomer predominates when synthesized via enzymatic methods, achieving an enantiomeric excess (ee) of 99% . This high stereoselectivity is critical for pharmaceutical applications, where enantiopurity often dictates therapeutic efficacy and safety.

Synthesis Methodologies

Asymmetric Bioreduction of β-Ketoesters

The most efficient route to Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate involves the enantioselective reduction of the corresponding β-ketoester, methyl 3-(4-chlorophenyl)-3-oxopropanoate, using microbial catalysts. Kluyveromyces marxianus, a yeast strain, has demonstrated exceptional activity in this transformation .

Reaction Conditions and Mechanism:

  • Substrate: Methyl 3-(4-chlorophenyl)-3-oxopropanoate

  • Catalyst: Whole cells of Kluyveromyces marxianus

  • Solvent: Aqueous buffer (pH 7.0)

  • Temperature: 30°C

  • Conversion: 28%

  • Enantiomeric Excess: 99% (S)-enantiomer

The bioreduction proceeds via NADPH-dependent ketoreductases, which selectively reduce the ketone group to a hydroxyl group while preserving the ester functionality. The low conversion rate (28%) suggests substrate inhibition or competing metabolic pathways, but the high ee underscores the method’s precision for chiral synthesis .

Chemical Synthesis: Challenges and Alternatives

Chemical reduction of β-ketoesters using metal catalysts (e.g., Ru or Rh complexes) has been explored for similar compounds but often results in lower enantioselectivity. For instance, hydrogenation of benzyl 4-chlorocinnamate derivatives under palladium catalysis yields 3-(4-chlorophenyl)propanoic acid, a related compound, but lacks the hydroxyl group critical for further functionalization .

Physicochemical Properties

Key physicochemical data for Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate include:

PropertyValue/Description
IR Absorption (cm⁻¹)3521 (O-H stretch), 1743 (C=O stretch)
Specific Rotation[α]D27=8.7[\alpha]_D^{27} = -8.7 (c 1.0, EtOH)
Melting PointNot reported
SolubilitySoluble in ethanol, ethyl acetate

The infrared spectrum confirms the presence of hydroxyl and ester carbonyl groups, while the specific rotation indicates the compound’s chiral nature .

Applications in Pharmaceutical Synthesis

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate serves as a versatile intermediate in drug discovery. Its hydroxyl and ester groups enable derivatization into:

  • Antidepressants: Analogous β-hydroxy esters are precursors to serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Antivirals: Chiral β-hydroxy acids derived from such esters exhibit activity against protease enzymes.

  • Anti-inflammatory Agents: Ester hydrolysis yields carboxylic acids that modulate COX-2 activity.

The compound’s high enantiomeric purity makes it particularly valuable for producing single-enantiomer drugs, reducing off-target effects and improving pharmacokinetics .

Industrial and Environmental Considerations

While laboratory-scale synthesis via bioreduction is well-established, industrial adoption requires optimization for scalability. Continuous flow bioreactors could enhance yield by mitigating substrate inhibition and improving catalyst recycling. Environmental assessments of the synthesis process highlight the need for solvent recovery systems to minimize waste ethyl acetate and methanol .

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